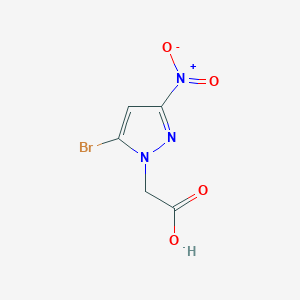

2-(5-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4BrN3O4 |

|---|---|

Molecular Weight |

250.01 g/mol |

IUPAC Name |

2-(5-bromo-3-nitropyrazol-1-yl)acetic acid |

InChI |

InChI=1S/C5H4BrN3O4/c6-3-1-4(9(12)13)7-8(3)2-5(10)11/h1H,2H2,(H,10,11) |

InChI Key |

BQPDKBXTFZCVDF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N(N=C1[N+](=O)[O-])CC(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrazole Core

The synthesis begins with the construction of the pyrazole ring, typically achieved through cyclization reactions. A common approach involves the reaction of hydrazine derivatives with α-bromo ketones under visible light catalysis. For instance, ethyl 2,4-dioxo-4-arylbutanoates can react with phenylhydrazine in ethanol to form pyrazole carboxylates. This step is critical for establishing the heterocyclic backbone, with yields ranging from 65% to 80% depending on the substituents.

Reaction Conditions:

-

Solvent: Tetrahydrofuran (THF) or ethanol

-

Catalyst: Potassium tert-butoxide or visible light

-

Temperature: 0°C to room temperature

-

Time: 1–6 hours

Nitration at the 3-Position

Introducing the nitro group at the pyrazole’s 3-position is achieved via nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This electrophilic aromatic substitution reaction proceeds under controlled temperatures (0–5°C) to prevent over-nitration. The nitro group enhances the compound’s reactivity for subsequent bromination and substitution steps.

Optimization Insight:

-

Lower temperatures (0°C) improve regioselectivity, favoring nitration at the 3-position over the 5-position.

-

Excess HNO₃ increases yield but risks side reactions, necessitating careful stoichiometric balance.

Bromination at the 5-Position

Bromination is typically performed using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM). The reaction exploits the electron-withdrawing effect of the nitro group to direct bromine to the 5-position.

Experimental Data:

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Reagent | NBS (1.1 equiv) |

| Temperature | 25°C |

| Yield | 70–85% |

Acetic Acid Moiety Substitution

The final step involves introducing the acetic acid group through nucleophilic substitution or coupling reactions. A reported method uses potassium carbonate (K₂CO₃) as a base to facilitate the reaction between 5-bromo-3-nitro-1H-pyrazole and bromoacetic acid in dimethylformamide (DMF).

Key Observations:

-

Prolonged reaction times (>12 hours) improve conversion rates but may degrade the product.

-

Chromatographic purification (silica gel, ethyl acetate/hexane) is essential to isolate the target compound with >95% purity.

Industrial-Scale Production Strategies

Continuous Flow Reactors

Industrial synthesis leverages continuous flow reactors to enhance efficiency and scalability. These systems offer superior heat and mass transfer compared to batch reactors, reducing reaction times by 30–50%. For example, nitration in a microreactor achieves 90% yield in 15 minutes, versus 2 hours in traditional setups.

Advanced Purification Techniques

Simulated Moving Bed (SMB) Chromatography:

SMB chromatography is employed for large-scale purification, offering higher throughput and lower solvent consumption than conventional column chromatography.

| Parameter | Batch Chromatography | SMB Chromatography |

|---|---|---|

| Purity | 95% | 99% |

| Solvent Consumption | 500 L/kg | 150 L/kg |

| Throughput | 10 kg/day | 50 kg/day |

Spectral Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

¹H NMR analysis of 2-(5-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid reveals distinct peaks for the pyrazole ring protons (δ 7.17–7.42) and the acetic acid methylene group (δ 4.12, singlet). ¹³C NMR confirms the presence of the nitro (δ 148.5) and bromine (δ 112.4) substituents.

Infrared (IR) Spectroscopy

Key IR absorptions include:

-

Nitro group: 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch)

-

Carboxylic acid: 1705 cm⁻¹ (C=O stretch)

Challenges and Mitigation Strategies

Regioselectivity in Nitration

The nitro group’s position significantly impacts downstream reactivity. Computational modeling (DFT) predicts the 3-position as the most electrophilic site, aligning with experimental outcomes.

Bromine Residuals

Trace bromine in the final product is minimized via post-synthesis treatment with sodium thiosulfate (Na₂S₂O₃), reducing residuals to <10 ppm.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that 2-(5-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid exhibits promising anticancer properties:

- In Vitro Studies : The compound has shown significant cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). Mechanistic studies suggest that it inhibits cell proliferation and induces apoptosis in these cells .

- In Vivo Studies : Animal models treated with this compound displayed reduced tumor growth rates compared to control groups, indicating its potential as a therapeutic agent in oncology.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are noteworthy:

- COX Inhibition : It has been reported to selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation. This selective inhibition can lead to reduced inflammation in experimental models .

- Carrageenan-Induced Edema : In models of induced edema, the compound exhibited significant inhibition, suggesting its utility as an anti-inflammatory agent.

Antibacterial Activity

Preliminary evaluations indicate that this compound may possess antibacterial properties:

- Mechanism of Action : The antibacterial effect is hypothesized to arise from disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

- Efficacy Testing : In vitro assays have shown activity against various bacterial strains, warranting further investigation into its therapeutic applications .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of pyrazole derivatives similar to this compound:

Mechanism of Action

The mechanism of action of 2-(5-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The presence of the nitro and bromine groups can influence its reactivity and binding affinity to these targets .

Comparison with Similar Compounds

2-(1-Methyl-3-nitro-1H-pyrazol-5-yl)acetic Acid

- Molecular Formula : C₆H₇N₃O₄

- Key Differences : Replaces the 5-bromo group with a methyl (CH₃) group.

- This compound’s molecular weight (185.14 g/mol) is notably lower than the brominated analog, affecting pharmacokinetic properties .

(4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic Acid

2-(4-Bromo-1H-pyrazol-1-yl)acetic Acid

- CAS : 82231-53-6

- Key Differences : Bromo substituent at position 4 instead of 5; lacks the nitro group.

- This compound’s similarity score (0.80) to the target molecule suggests overlapping synthetic applications .

Functional Group Variations

5-Amino-1H-pyrazole-3-acetic Acid

- Molecular Formula : C₅H₇N₃O₂

- Key Differences: Substitutes nitro and bromo groups with an amino (NH₂) group at position 3.

- Impact: The amino group introduces hydrogen-bonding capacity and basicity, contrasting with the acidic nitro and bromo substituents. This compound’s applications may skew toward pH-sensitive drug delivery systems or metal chelation .

2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic Acid

- Molecular Formula : C₁₉H₂₄O₃S

- Key Differences : Replaces pyrazole with a benzofuran ring and incorporates bulky substituents (cyclohexyl, isopropylsulfanyl).

- Impact : The benzofuran core enhances aromatic stacking interactions, while bulky groups reduce solubility but improve lipid membrane permeability. This compound forms hydrogen-bonded dimers in crystal structures, a feature less likely in the nitro- and bromo-substituted pyrazole analog .

Heterocyclic Core Modifications

Ethyl 2-(5-(5-Bromopyridin-3-yl)-3-methyl-1H-1,2,4-triazol-1-yl)acetate

- Molecular Formula : C₁₀H₁₀BrN₃O₂

- Key Differences : Pyrazole replaced with a 1,2,4-triazole ring; includes a bromopyridinyl moiety.

- Impact : The triazole ring’s additional nitrogen increases polarity and metal-binding capacity. The bromopyridinyl group may enhance π-π stacking in biological targets, as seen in kinase inhibitors .

[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic Acid

- Molecular Formula : C₈H₅BrN₂O₅

- Key Differences : Oxadiazole ring replaces pyrazole; incorporates a furyl group.

- Impact : The oxadiazole ring’s electron-deficient nature may improve stability under acidic conditions, while the furyl group introduces conformational rigidity .

Comparative Data Tables

Table 1: Substituent Effects on Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Trends |

|---|---|---|---|---|

| 2-(5-Bromo-3-nitro-1H-pyrazol-1-yl)acetic acid | C₅H₄BrN₃O₄ | 266.01 (calc.) | 5-Br, 3-NO₂ | Low (polar aprotic solvents) |

| 2-(1-Methyl-3-nitro-1H-pyrazol-5-yl)acetic acid | C₆H₇N₃O₄ | 185.14 | 5-CH₃, 3-NO₂ | Moderate (DMSO, ethanol) |

| 2-(4-Bromo-1H-pyrazol-1-yl)acetic acid | C₅H₅BrN₂O₂ | 205.01 | 4-Br | High (aqueous buffers) |

| 5-Amino-1H-pyrazole-3-acetic acid | C₅H₇N₃O₂ | 141.13 | 3-NH₂ | High (polar solvents) |

Research Findings and Implications

- Synthetic Accessibility : Brominated pyrazoles are often synthesized via nucleophilic substitution or Suzuki coupling, but nitro groups may require nitration under controlled conditions .

- Crystallographic Behavior : Pyrazole analogs with hydrogen-bonding groups (e.g., acetic acid) tend to form dimers or chains in crystal lattices, as seen in related structures .

Biological Activity

2-(5-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H4BrN3O4, with a molecular weight of 250.01 g/mol. The presence of both bromine and nitro groups enhances its reactivity and potential biological interactions.

The biological activity of pyrazole derivatives often involves the modulation of various biochemical pathways. For this compound, the following mechanisms are noteworthy:

- Enzyme Inhibition : Pyrazole derivatives can act as enzyme inhibitors, particularly in pathways related to inflammation and cancer progression.

- Cell Proliferation : Some studies indicate that pyrazole compounds may inhibit cell proliferation in various cancer cell lines, suggesting potential anticancer properties.

- Antimicrobial Activity : The structural features of this compound may contribute to its effectiveness against certain pathogens.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For example:

- In vitro Studies : Compounds similar to this compound have shown antiproliferative effects against various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers .

- In vivo Studies : Animal models have demonstrated that pyrazole derivatives can reduce tumor growth, supporting their potential use in cancer therapy .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects:

- COX Inhibition : Several studies have reported that pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . For instance, some derivatives displayed IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating strong inhibitory activity.

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| Compound A | 0.02 | High |

| Compound B | 0.04 | Moderate |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been documented:

- Bacterial Inhibition : Some studies found that these compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies illustrate the biological activity of this compound:

- Anticancer Study : A recent study evaluated the effects of a series of pyrazole derivatives on MDA-MB-231 cells, revealing significant antiproliferative activity with IC50 values comparable to established anticancer drugs .

- Anti-inflammatory Research : In an evaluation of COX inhibition, a derivative similar to this compound showed promising results in reducing inflammation in carrageenan-induced edema models .

Q & A

Q. Key factors affecting yields :

- Stoichiometric ratios : Excess acetylating agents (e.g., 1.15 equivalents) improve substitution efficiency .

- Solvent selection : Polar aprotic solvents like DMSO enhance reaction rates but may require careful temperature control to avoid side reactions .

- Workup procedures : Filtration and crystallization steps significantly impact purity and final yield (e.g., 98% yield achieved via optimized filtration ).

How can computational chemistry optimize the synthesis of this compound?

Advanced

Integrate quantum chemical calculations (e.g., density functional theory) with experimental data to:

Predict reaction pathways : Identify transition states and intermediates for bromination/nitration steps, reducing trial-and-error experimentation .

Screen solvents and catalysts : Computational solvation models (e.g., COSMO-RS) can predict solvent effects on reaction kinetics .

Iterative optimization : Use machine learning to analyze historical reaction data (e.g., yields, purity) and recommend optimal conditions (e.g., temperature, stoichiometry) .

What spectroscopic techniques are effective for characterizing this compound, and what key features should be analyzed?

Q. Basic

- LC-MS : Confirms molecular weight ([M+H]+ ≈ 290–330 Da range) and purity (e.g., 95% purity via LC retention time analysis) .

- NMR :

- ¹H NMR : Peaks at δ 4.5–5.5 ppm (acetic acid CH₂) and δ 8.0–9.0 ppm (pyrazole protons).

- ¹³C NMR : Carboxylic acid carbon at ~170 ppm .

- IR : Strong absorption at ~1530 cm⁻¹ (NO₂ stretching) and ~1700 cm⁻¹ (C=O from acetic acid) .

How should researchers address inconsistent synthetic yields across studies?

Advanced

Scrutinize:

- Starting material purity : Impurities in brominated precursors (e.g., 4-bromo-3-ethyl-pyrazole derivatives) can reduce yields by 10–15% .

- Reaction time : Under-reaction (e.g., <30 min stirring) leaves unreacted intermediates, while over-reaction promotes decomposition .

- Workup consistency : Incomplete hydrolysis of ester intermediates (e.g., ethyl acetate derivatives) lowers final yields; validate via TLC or in-situ pH monitoring .

How do substituents on the pyrazole ring influence further functionalization?

Q. Basic

- Bromo group : Enables Suzuki or Ullmann cross-coupling for biaryl synthesis .

- Nitro group :

- Electron-withdrawing effect directs electrophilic substitution to the 4-position.

- Reducible to amine (-NH₂) for downstream amide coupling .

- Acetic acid moiety : Facilitates conjugation to biomolecules (e.g., peptides) via EDC/NHS chemistry .

What experimental designs can determine the pKa of this compound?

Q. Advanced

Potentiometric titration : Monitor pH changes during acid-base titration in aqueous/organic solvent mixtures.

UV-Vis spectroscopy : Measure absorbance shifts at varying pH to identify deprotonation events .

Computational prediction : Use software like MarvinSketch or SPARC to estimate pKa based on substituent effects (e.g., nitro groups lower pKa by ~1–2 units) .

What safety protocols are critical for handling this compound?

Q. Basic

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact with brominated compounds .

- Ventilation : Use fume hoods due to potential nitro group decomposition (e.g., NOx release) .

- Waste disposal : Segregate halogenated waste for incineration to prevent environmental contamination .

How can contradictory biological activity data for derivatives be resolved?

Q. Advanced

- Orthogonal assays : Validate results using both cell-based (e.g., cytotoxicity) and enzymatic assays .

- Dose-response studies : Establish EC₅₀/IC₅₀ curves to rule out false positives from non-specific effects .

- Structural analogs : Compare activities of derivatives (e.g., 3-amino-4-bromo-pyrazole-carboxylic acid) to identify pharmacophore requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.